4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and versatility in synthetic organic chemistry. With a boron atom integrated into a five-membered ring, this compound is often utilized as a building block in the synthesis of various organic molecules due to its ability to form strong bonds with carbon.
Preparation Methods
This compound can be synthesized through several routes:
Synthetic Routes and Reaction Conditions
A common method involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might involve similar starting materials but optimized for large-scale production, typically employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes several types of reactions:
Oxidation
Under oxidative conditions, the compound can be converted into the corresponding phenol derivative. Common oxidizing agents include hydrogen peroxide or oxone.
Reduction
Reduction reactions typically lead to the removal of the boron-containing moiety. Metal hydrides like lithium aluminum hydride are often employed.
Substitution
The phenyl ring can undergo electrophilic aromatic substitution, allowing the introduction of various functional groups. Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
These reactions yield various products, including phenols, benzyl alcohols, and substituted aromatic compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane finds applications in:
Chemistry
It's extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology
As a precursor in the synthesis of biologically active compounds, it's instrumental in developing new pharmaceuticals.
Medicine
Used in drug discovery, it helps in constructing drug molecules with improved pharmacological properties.
Industry
Beyond pharmaceuticals, it is also used in the manufacture of advanced materials and polymers.
Mechanism of Action
The compound's mechanism of action is primarily linked to its ability to form stable boron-carbon bonds. In catalytic cycles such as the Suzuki-Miyaura reaction, it facilitates the formation of biaryl compounds by transmetalation with palladium complexes, followed by reductive elimination. The presence of the methylthio group further modulates the electronic properties of the phenyl ring, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-(3-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to the electron-donating methylthio group. This feature distinguishes it from compounds such as phenylboronic acid and pinacolborane, which lack this substituent. The methylthio group enhances the compound's reactivity in certain conditions, making it more versatile for specific applications.
By combining its stable boron structure with unique functional groups, this compound stands out as a valuable tool in modern synthetic chemistry, pushing the boundaries of what can be achieved in molecular construction and innovation.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylsulfanylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-7-6-8-11(9-10)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUVGVKTGZKCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660507 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-63-3 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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